Product packaging for Dipivefrine hydrochloride, (R)-(Cat. No.:CAS No. 79071-01-5)

Dipivefrine hydrochloride, (R)-

Cat. No.: B12778030
CAS No.: 79071-01-5
M. Wt: 387.9 g/mol
InChI Key: VKFAUCPBMAGVRG-ZOWNYOTGSA-N
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Description

Evolution and Strategic Significance of Prodrug Design

The concept of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, was pioneered in the mid-20th century and has since become a vital tool in drug development. ijnrd.orgijarsct.co.in Initially, prodrugs were simple chemical derivatives, such as esters, designed to improve properties like solubility. ijarsct.co.in Over the decades, the sophistication of prodrug design has advanced significantly, moving from simple carriers to complex, targeted systems that can be activated by specific enzymes or physiological conditions. ijpsjournal.comejpmr.com

The strategic importance of prodrug design lies in its ability to address a wide array of challenges that can hinder the clinical utility of a drug. ijpcbs.com These challenges include poor solubility, low bioavailability, rapid metabolism, and lack of site-specificity. ijpsjournal.comejpmr.com By masking the active drug molecule, a prodrug can navigate the body's complex biological environment more effectively, only releasing the therapeutic agent at the desired site of action. ijarsct.co.incentralasianstudies.org This targeted approach not only improves the drug's therapeutic index but also minimizes systemic toxicity and adverse side effects. ijarsct.co.inijpsjournal.com The evolution of prodrug strategies reflects significant progress in medicinal chemistry and drug delivery, enabling more precise and effective treatments for a wide range of diseases. ijpsjournal.com

Rationale for Prodrug Development in Ocular Drug Delivery

The eye presents a unique and challenging environment for drug delivery. nih.gov Its protective anatomical and physiological barriers, such as the cornea and the rapid turnover of tears, often lead to poor penetration and rapid loss of topically administered drugs. nih.govsemanticscholar.org This results in low ocular bioavailability, meaning that only a small fraction of the administered dose reaches the target tissues within the eye. nih.govnih.gov

The prodrug approach offers a powerful solution to overcome these ocular barriers. nih.govbenthamdirect.com By increasing the lipophilicity (fat-solubility) of a drug, a prodrug can enhance its ability to permeate the lipid-rich corneal epithelium. nih.govmdpi.com Once inside the eye, enzymes present in the ocular tissues can cleave the prodrug, releasing the active parent drug at the site of action. mdpi.comnih.gov This strategy not only improves the drug's efficacy but also allows for a reduction in the administered dose, which in turn can decrease local and systemic side effects. nih.govmdpi.com Dipivefrin (B1670744), a prodrug of epinephrine (B1671497), is a classic example of this approach, designed to improve the ocular delivery of its parent compound for the management of glaucoma. mdpi.comnih.gov

Classification and Design Principles of Prodrug Strategies

Prodrugs are broadly classified into two main categories: carrier-linked prodrugs and bioprecursors. centralasianstudies.orgnih.gov

Carrier-linked prodrugs involve the temporary linkage of an active drug molecule to a carrier moiety, often through an ester or amide bond. nih.gov This carrier is designed to be cleaved off by enzymatic or chemical hydrolysis, releasing the active drug. ijnrd.org Carrier-linked prodrugs can be further subdivided into bipartite prodrugs (drug attached directly to the carrier) and tripartite prodrugs (a spacer links the drug and carrier). nih.gov Mutual prodrugs are a specific type of carrier-linked prodrug where the carrier is another active drug, leading to a synergistic therapeutic effect. centralasianstudies.orgsciensage.info

Bioprecursors are inactive compounds that are metabolically converted into an active drug without the need for a carrier to be cleaved off. centralasianstudies.org The activation process involves metabolic reactions such as oxidation, reduction, or phosphorylation. numberanalytics.com

The design of a successful prodrug requires careful consideration of several key principles. numberanalytics.com The prodrug must be stable enough to reach its target site but also susceptible to predictable bioactivation to release the active drug at an appropriate rate. semanticscholar.orgnumberanalytics.com The linkage between the drug and the carrier (in carrier-linked prodrugs) must be carefully chosen to ensure it can be cleaved by specific enzymes present in the target tissue. ijnrd.org Furthermore, both the prodrug and any released carrier moieties should be non-toxic. semanticscholar.org The ideal prodrug should optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile to enhance its therapeutic effectiveness. nih.gov

Dipivefrine hydrochloride, (R)-: A Case Study

Dipivefrine hydrochloride is the hydrochloride salt of dipivefrin, which is a dipivalate ester of epinephrine. nih.govchemicalbook.com It serves as a prodrug of epinephrine, a sympathomimetic amine that has been used in the management of open-angle glaucoma. nih.govnih.gov The (R)- enantiomer refers to a specific stereoisomer of the dipivefrine molecule.

The rationale behind the development of dipivefrine was to enhance the ocular penetration of epinephrine. nih.gov Epinephrine itself has poor lipid solubility, which limits its ability to cross the cornea effectively. nih.gov By converting epinephrine into its dipivalate ester, dipivefrine, the molecule becomes significantly more lipophilic. nih.govnih.gov This increased lipophilicity allows for greater penetration through the corneal epithelium into the anterior chamber of the eye. nih.govpharmacompass.com

Once inside the eye, esterase enzymes present in ocular tissues, such as the cornea, hydrolyze the ester bonds of dipivefrine. nih.gov This enzymatic cleavage releases the active parent drug, epinephrine. ncats.io The liberated epinephrine then exerts its pharmacological effects. nih.gov This prodrug strategy allows for a more efficient delivery of epinephrine to its target site within the eye, achieving therapeutic effects with a lower concentration of the administered drug compared to epinephrine itself. nih.gov

Interactive Data Table: Properties of Dipivefrine hydrochloride

PropertyValueSource
Molecular FormulaC19H30ClNO5 nih.govpharmacompass.com
Molecular Weight387.9 g/mol nih.govpharmacompass.com
AppearanceCrystalline Solid
Log P (experimental)1.7 wikipedia.org
Log P (calculated)3.14 ± 0.02 researchgate.net
λmax254 nm researchgate.net
Melting Point147.6 ± 3 °C researchgate.net
SolubilityFreely soluble in water, methanol, ethanol, and methylene (B1212753) chloride. chemicalbook.com

Note: Log P is a measure of lipophilicity. A higher Log P value indicates greater lipid solubility.

Research Findings on Dipivefrine hydrochloride, (R)-

Research has demonstrated the effectiveness of the dipivefrine prodrug system. Studies have shown that topically applied dipivefrine results in intra-ocular concentrations of epinephrine comparable to those achieved with much higher concentrations of epinephrine itself. nih.gov The conversion of dipivefrine to epinephrine in human eyes is rapid, with approximately 80% of the prodrug being hydrolyzed within 30 minutes of instillation. google.com

The enhanced corneal penetration of dipivefrine compared to epinephrine is significant. In human eyes, the ocular penetration of dipivefrin is reported to be 17 times greater than that of epinephrine. google.com This increased efficiency is a direct result of the prodrug's greater lipophilicity. nih.govnih.gov The chemical structure of dipivefrine, specifically the addition of two pivalic acid groups to the epinephrine molecule, is responsible for this key physicochemical property. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30ClNO5 B12778030 Dipivefrine hydrochloride, (R)- CAS No. 79071-01-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79071-01-5

Molecular Formula

C19H30ClNO5

Molecular Weight

387.9 g/mol

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m0./s1

InChI Key

VKFAUCPBMAGVRG-ZOWNYOTGSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C.Cl

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl

Origin of Product

United States

Dipivefrine Hydrochloride, R : a Model Prodrug for Ocular Delivery

Chemical Design and Esterification Strategy of Dipivefrine

The transformation of epinephrine (B1671497) into dipivefrine is a classic illustration of the prodrug concept, where a biologically active molecule is chemically modified to overcome pharmaceutical and pharmacokinetic barriers. In the case of dipivefrine, the primary goal was to enhance its penetration through the cornea, a significant obstacle for topically administered ophthalmic drugs.

Molecular Modifications for Enhanced Lipophilicity and Permeation

Epinephrine, a catecholamine, is a relatively polar molecule with limited lipid solubility. This characteristic hinders its ability to efficiently cross the lipophilic corneal epithelium. To address this, dipivefrine was synthesized through the diesterification of the two phenolic hydroxyl groups of epinephrine with pivalic acid, a five-carbon carboxylic acid with a bulky tert-butyl group. diva-portal.orgwikipedia.org This molecular modification results in the formation of dipivalyl epinephrine, or dipivefrine.

The addition of the two pivaloyl ester groups dramatically increases the lipophilicity of the molecule. diva-portal.orgwikipedia.org This enhanced lipophilic character is the key to its improved corneal permeation. Reports indicate that dipivefrine is approximately 100 to 600 times more lipophilic than epinephrine, leading to a significantly greater ability to penetrate the anterior chamber of the eye. researchgate.netumn.edu Once inside the eye, esterase enzymes, which are abundant in ocular tissues, hydrolyze the ester bonds, releasing the active parent drug, epinephrine, at the target site. diva-portal.orgumn.edu

Table 1: Physicochemical Properties of Epinephrine and Dipivefrine

CompoundLipophilicity (Compared to Epinephrine)Corneal Permeation (Compared to Epinephrine)
Epinephrine1x1x
Dipivefrine100-600xSignificantly Enhanced

This table is generated based on data from multiple research findings.

Relationship between Chemical Structure and Prodrug Functionality

The chemical structure of dipivefrine is intrinsically linked to its function as a prodrug. The pivaloyl ester groups serve as temporary masks for the hydrophilic catechol hydroxyls of epinephrine. This masking strategy achieves two critical objectives:

Enhanced Bioavailability: By facilitating passage through the corneal barrier, the prodrug design ensures that a higher concentration of the active drug reaches the intraocular tissues. diva-portal.orgumn.edu

Reduced Systemic Side Effects: The localized activation of the prodrug within the eye minimizes the systemic absorption of epinephrine, thereby reducing the potential for systemic side effects associated with the parent drug.

The choice of pivalic acid for the esterification is also strategic. The bulky tert-butyl groups provide steric hindrance, which can contribute to the stability of the ester linkage in the aqueous environment of an eye drop formulation, while still allowing for efficient enzymatic hydrolysis within the eye.

Stereochemical Considerations in Dipivefrine Research

Stereochemistry plays a crucial role in the pharmacological activity of many drugs. In the case of dipivefrine, the stereocenter at the benzylic carbon of the epinephrine backbone is of paramount importance.

Importance of the (R)-Enantiomer in Prodrug Design

Epinephrine exists as a pair of enantiomers, (R)-epinephrine and (S)-epinephrine. It is well-established that the (R)-enantiomer is the pharmacologically active form, responsible for the desired therapeutic effect of lowering intraocular pressure. The (S)-enantiomer is significantly less active. Therefore, the development of a stereochemically pure (R)-Dipivefrine prodrug is a rational approach to maximize therapeutic efficacy and potentially reduce any side effects that might be associated with the inactive (S)-enantiomer. The use of the pure (R)-enantiomer ensures that the administered dose is primarily converted to the active form of the drug.

Methodologies for Stereoselective Synthesis of (R)-Dipivefrine

The synthesis of the specific (R)-enantiomer of dipivefrine requires stereoselective synthetic methods. These methods are designed to produce the desired stereoisomer in high excess over the other. General approaches to asymmetric synthesis can be applied to produce the chiral epinephrine precursor, which is then esterified to yield (R)-Dipivefrine.

Chiral Auxiliaries: One common strategy in asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. In the context of (R)-Dipivefrine synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone to form the (R)-alcohol, a key intermediate in the synthesis of (R)-epinephrine. For example, chiral oxazolidinones, derived from amino acids, are well-known chiral auxiliaries used in asymmetric aldol (B89426) reactions and alkylations, which could be adapted for the synthesis of the chiral backbone of epinephrine.

Catalytic Approaches: Catalytic asymmetric synthesis offers a more efficient and atom-economical alternative. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

Catalytic Asymmetric Reduction: A key step in the synthesis of (R)-epinephrine is the stereoselective reduction of a corresponding ketone precursor. This can be achieved using chiral reducing agents or, more commonly, through catalytic hydrogenation or transfer hydrogenation using a chiral metal catalyst. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands have proven effective in the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity.

Enzymatic Resolutions and Reductions: Biocatalysis, using enzymes such as lipases or reductases, is another powerful tool for stereoselective synthesis. For instance, a racemic mixture of an ester precursor to epinephrine could be selectively hydrolyzed by a lipase, leaving the desired (R)-ester untouched (kinetic resolution). Alternatively, a prochiral ketone precursor could be stereoselectively reduced to the (R)-alcohol using a reductase enzyme, such as those found in baker's yeast.

While specific, detailed industrial synthetic routes for (R)-Dipivefrine are often proprietary, the principles of asymmetric synthesis using chiral auxiliaries and catalytic methods provide the foundational strategies for obtaining the enantiomerically pure active form of this important ophthalmic prodrug.

Chromatographic and Electrophoretic Enantioseparation Techniques

The separation of enantiomers is a critical aspect of drug development and analysis, ensuring the desired therapeutic effect and minimizing potential side effects from the unwanted enantiomer. For Dipivefrine, a prodrug of epinephrine, the stereochemistry at the benzylic carbon is crucial for its activity. wikipedia.org The (R)- enantiomer is the therapeutically active form. Therefore, robust analytical methods are required to separate and quantify the enantiomers of dipivefrine. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques widely employed for the enantioseparation of chiral compounds like dipivefrine.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant method for the enantiomeric resolution of chiral drugs. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in separating a wide range of chiral molecules, including dipivefrine.

Research has shown that dipivefrine hydrochloride can be effectively separated into its enantiomers using polysaccharide-based chiral stationary phases. In one study, the enantioseparation of several anticholinergic drugs, including dipivefrine hydrochloride, was investigated. researchgate.netresearchgate.net The optimized mobile phase conditions allowed for the successful partial or complete separation of the enantiomers. For dipivefrine hydrochloride, a resolution value (Rs) of 2.02 was achieved, indicating a good separation between the (R)- and (S)-enantiomers. researchgate.net The influences of the type and content of organic modifiers, as well as acid/base additives in the mobile phase, were critical factors in optimizing the separation. researchgate.net

Table 1: HPLC Enantioseparation of Dipivefrine Hydrochloride
TechniqueChiral Stationary Phase (CSP)Key FindingResolution (Rs)Reference
HPLCPolysaccharide-basedSuccessful enantioseparation achieved through optimization of mobile phase.2.02 researchgate.net

Electrophoretic Techniques

Capillary electrophoresis (CE) has emerged as a powerful alternative for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples. researchgate.net In CE, chiral selectors are added to the background electrolyte (BGE) to facilitate the separation of enantiomers.

Various chiral selectors have been utilized for the enantioseparation of dipivefrine and related phenethylamine (B48288) compounds. These include cyclodextrins and antibiotics. nih.govnih.gov For instance, a chiral microemulsion electrokinetic chromatography (MEEKC) method was developed for separating the enantiomers of several phenethylamines, and this method was successfully applied to the analysis of dipivefrine. nih.gov This technique used sulfated beta-cyclodextrin (B164692) as the chiral selector within an oil-in-water microemulsion. nih.gov

Another approach in capillary zone electrophoresis (CZE) involved the use of the antibiotic streptomycin (B1217042) as a chiral selector. nih.govdergipark.org.tr This method achieved baseline separation of five phenyl-containing drugs, including dipivefrine, in under 10 minutes. nih.gov The study optimized several parameters, including the concentration of the chiral selector, BGE concentration and pH, capillary temperature, and applied voltage to achieve the best results. nih.gov

Table 2: Electrophoretic Enantioseparation of Dipivefrine Hydrochloride
TechniqueChiral SelectorKey FindingReference
Microemulsion Electrokinetic Chromatography (MEEKC)Sulfated beta-cyclodextrinSuccessfully applied to the related substances analysis of dipivefrine. nih.gov
Capillary Zone Electrophoresis (CZE)StreptomycinBaseline separation achieved in less than 10 minutes. nih.govdergipark.org.tr

Biotransformation Pathways and Enzymatic Hydrolysis of Dipivefrine

Ocular Enzymatic Conversion of Dipivefrine to Epinephrine (B1671497)

Dipivefrine's therapeutic action is entirely dependent on its conversion to epinephrine within the eye through enzymatic hydrolysis. rxlist.comdrugbank.comchemicea.com This bioactivation process is a prime example of a successful prodrug strategy, where a pharmacologically inactive compound is transformed into an active drug at the site of action. drugbank.comnih.gov The addition of pivaloyl groups to the epinephrine molecule increases its lipophilicity, facilitating its passage through the cornea. drugs.comdrugbank.comwikipedia.org

The primary site for the hydrolysis of dipivefrine is the cornea. nih.govarvojournals.org Following topical application, most of the dipivefrine is converted to epinephrine and its metabolites within 15 minutes. nih.govarvojournals.org Some of the prodrug may be absorbed unchanged into other ocular tissues, but the cornea is where the bulk of the enzymatic conversion occurs. nih.govarvojournals.org

Subcellular Localization of Biotransformation Processes within Ocular Tissues

The enzymatic machinery responsible for converting dipivefrine to epinephrine is strategically located within the ocular tissues to facilitate efficient prodrug activation. The cornea, being the outermost transparent layer of the eye, is the first major tissue that topically applied dipivefrine encounters. nih.govarvojournals.org The esterases are abundant in the corneal epithelium. nih.gov Homogenates of corneal epithelium have been shown to be significantly more effective at converting dipivefrine to epinephrine compared to heat-inactivated homogenates, confirming the enzymatic nature of this process. nih.gov

Following hydrolysis in the cornea, the liberated epinephrine can then act on the target tissues within the anterior segment of the eye. rxlist.comdrugs.com While the cornea is the primary site of hydrolysis, esterase activity is also present in other ocular tissues such as the iris-ciliary body, which could also contribute to the bioactivation of any dipivefrine that penetrates deeper into the eye. nih.gov

Identification and Functional Role of Ocular Metabolic Enzymes

The eye possesses a range of metabolic enzymes, including various hydrolases, that are crucial for both endogenous and xenobiotic metabolism. researchgate.net The effective functioning of prodrugs like dipivefrine is a direct consequence of the activity of these enzymes.

Distribution and Activity of Hydrolases in Cornea and Anterior Chamber

Hydrolases, the class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are widely distributed throughout the ocular tissues. mdpi.com In the context of dipivefrine, esterases are the most relevant type of hydrolase.

The cornea exhibits high levels of esterase activity, which is essential for the rapid conversion of dipivefrine. nih.govarvojournals.orgnih.gov This activity is not uniform across all ocular tissues. For instance, studies in rabbits have revealed significant variability in the expression of different carboxylesterase (CES) isoforms between the cornea and conjunctiva. acs.orgacs.org Specifically, CES1 expression is higher in the cornea, while CES2 expression is higher in the conjunctiva. acs.orgacs.org

The anterior chamber, which contains the aqueous humor, also plays a role in the distribution of both the prodrug and the active drug. nih.govnih.gov The aqueous humor itself contains metabolic enzymes, although at lower concentrations than in the surrounding tissues. nih.govnih.gov The liberated epinephrine is found in the aqueous humor shortly after dipivefrine application. nih.govnih.gov

Table 2: Relative Distribution of Hydrolase Activity in Ocular Tissues

Ocular TissueRelative Hydrolase/Esterase ActivitySignificance for Dipivefrine
CorneaHighPrimary site of dipivefrine hydrolysis. nih.govarvojournals.orgnih.gov
ConjunctivaVariable (High CES2 expression in rabbits)Potential for hydrolysis of absorbed dipivefrine. acs.orgacs.org
Iris-Ciliary BodyPresentCan metabolize dipivefrine that penetrates deeper into the eye. nih.gov
Aqueous HumorLowContains liberated epinephrine and its metabolites. nih.govnih.gov

Influence of Enzyme Expression on Prodrug Activation Dynamics

The rate and extent of dipivefrine's conversion to epinephrine are directly influenced by the expression and activity of esterases in the ocular tissues. researchgate.net Variations in enzyme expression, which can be influenced by factors such as age and pigmentation, can impact the concentration of the active drug achieved in the aqueous humor and other ocular tissues. researchgate.net

Research in rabbits has shown that while variations in esterase activity with age and iris pigmentation did not alter the total amount of dipivefrine absorbed, the concentration of epinephrine generated did correlate with these factors. researchgate.net This suggests that higher esterase activity leads to a more rapid and efficient conversion of the prodrug. researchgate.net

The conjunctiva also plays a significant role, with studies indicating that absorption and subsequent hydrolysis of dipivefrine in the conjunctiva can account for a substantial portion of the instilled dose recovered in the eye and its adnexa. researchgate.net This highlights the importance of considering the entire ocular surface and its enzymatic capacity when evaluating the activation dynamics of topical prodrugs.

Pharmacological Mechanisms of Action of Liberated Epinephrine

Adrenergic Receptor Agonism by Hydrolyzed Epinephrine (B1671497)

Epinephrine is a non-selective adrenergic agonist, meaning it can activate both alpha (α) and beta (β) adrenergic receptors. patsnap.comarvojournals.org These receptors are further divided into subtypes, and epinephrine's interaction with these subtypes in the eye is complex, leading to a multifaceted regulation of IOP.

Investigation of Alpha-Adrenergic Receptor Subtype Interactions (α1 and α2)

Epinephrine's effects on the eye are mediated through its interaction with both α1 and α2-adrenergic receptors. entokey.com

Stimulation of α1-adrenergic receptors in the eye can cause vasoconstriction. entokey.com Topical application of epinephrine has been shown to attenuate the in vitro drug response of the α1-adrenoceptor-mediated phosphoinositide hydrolysis system in the rabbit iris. nih.gov

Activation of α2-adrenergic receptors is believed to play a significant role in the reduction of aqueous humor production. entokey.compixorize.com These receptors are coupled to an inhibitory G-protein (Gi), which, when activated, inhibits adenylate cyclase, leading to a decrease in cyclic AMP (cAMP). pixorize.comwikipedia.org This reduction in cAMP is associated with decreased aqueous humor secretion from the ciliary body. mspca.orgpicmonic.com Studies have shown that α2-adrenergic agonists are effective in lowering IOP. arvojournals.org The predominant α2-adrenergic receptor subtype in the human ciliary body, iris, and other ocular tissues is the α2A subtype. arvojournals.org

Analysis of Beta-Adrenergic Receptor Subtype Interactions (β2)

The interaction of epinephrine with β-adrenergic receptors, particularly the β2-adrenergic receptor subtype , also plays a crucial role in its ocular hypotensive effects. physiology.org Stimulation of β2-receptors in the ciliary body can paradoxically lead to an initial increase in aqueous humor formation. mspca.org This is because β2-receptors are coupled to a stimulatory G-protein (Gs), which activates adenylate cyclase, leading to an increase in cAMP. wikipedia.org

However, the primary therapeutic effect of epinephrine related to β2-receptor agonism is the enhancement of aqueous humor outflow. physiology.orgnih.gov This effect appears to be mediated by β2-adrenergic receptors and is correlated with increased cAMP production. nih.gov

Molecular and Cellular Events Underlying Ocular Physiological Responses

The interaction of epinephrine with adrenergic receptors triggers a cascade of molecular and cellular events that ultimately modulate aqueous humor dynamics, leading to a reduction in IOP.

Mechanisms of Aqueous Humor Production Modulation

The effect of epinephrine on aqueous humor production is complex and involves a balance between α2 and β2-adrenergic receptor stimulation.

α2-Adrenergic Mediated Decrease: The primary mechanism for reduced aqueous humor production is the activation of α2-adrenergic receptors on the ciliary body. entokey.compixorize.com This leads to the inhibition of adenylate cyclase, a decrease in cAMP levels, and consequently, a reduction in aqueous humor secretion. mspca.orgpicmonic.com

β2-Adrenergic Mediated Increase: Conversely, stimulation of β2-receptors on the ciliary body vasculature can increase aqueous humor formation through the activation of adenylate cyclase and increased cAMP. mspca.org However, some studies have found that the effect of a single dose of epinephrine on aqueous humor formation is small or variable. doi.org In timolol-treated eyes, epinephrine was found to further decrease aqueous humor formation. arvojournals.org

Enhancement of Aqueous Outflow Facility through Trabecular Network

A significant component of epinephrine's IOP-lowering effect is the enhancement of aqueous humor outflow through the trabecular meshwork. arvojournals.orgresearchgate.net This process is primarily mediated by the activation of β2-adrenergic receptors. physiology.orgnih.gov

Activation of β2-receptors in the trabecular meshwork is thought to relax the tissue, thereby increasing the facility of aqueous humor outflow. physiology.org In vitro studies on human eyes have demonstrated that epinephrine increases the facility of outflow and that this effect is associated with an increase in cAMP content. nih.gov This increase in outflow facility was blocked by a β2-adrenergic antagonist, further supporting the role of β2-receptors in this process. nih.gov

Advanced Analytical Methodologies for Dipivefrine Research

High-Resolution Chromatographic Techniques

High-resolution chromatography forms the bedrock of contemporary pharmaceutical analysis. Its application in Dipivefrine research has enabled substantial progress in comprehending its chemical characteristics. These methods allow for the precise separation, identification, and quantification of Dipivefrine, its enantiomers, and its degradation products.

Development and Validation of HPLC Methods for Dipivefrine and Metabolites

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Dipivefrine. Its adaptability permits the creation of diverse methods for specific analytical needs, ranging from routine quality control to comprehensive stability assessments.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for concurrently determining Dipivefrine and its parent compound, epinephrine (B1671497), and for evaluating its chiral purity. Researchers have successfully developed and validated RP-HPLC methods for the simultaneous quantification of dipivefrine and epinephrine. nova.edu These methods often employ a C18 column with a mobile phase comprising acetonitrile (B52724) and a phosphate (B84403) buffer, which allows for effective separation and quantification. nova.edusielc.com

The chiral purity of Dipivefrine is a critical quality attribute, as its pharmacological activity is primarily associated with the (R)-enantiomer. Chiral HPLC methods, which frequently utilize chiral stationary phases (CSPs), are indispensable for the separation of the (R)- and (S)-enantiomers. nih.gov These methods are vital for controlling the enantiomeric composition and ensuring the therapeutic efficacy of the final drug product. nih.gov

Table 1: Representative RP-HPLC Method Parameters for Dipivefrine Analysis
ParameterCondition
ColumnC18 (e.g., 3.9mm x 300mm, 10 µm) nova.edu
Mobile PhaseAcetonitrile and Phosphate Buffer nova.edusielc.com
Flow Rate2.0 mL/min nova.edu
DetectionUV at 254 nm nova.edu
TemperatureAmbient nova.edu

Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient (API) from its potential degradation products, thereby offering a clear assessment of the drug's stability under various stress conditions such as acid, base, oxidation, heat, and light. nih.gov The primary degradation pathway for dipivefrine is partial ester hydrolysis. google.comgoogle.com Validated stability-indicating HPLC methods can effectively separate dipivefrine from its degradation products, including epinephrine. nova.edu The development of these methods requires subjecting the drug to forced degradation to generate these products and subsequently optimizing chromatographic conditions for their separation. nih.gov

Table 2: Common Degradation Products of Dipivefrine Identified by HPLC
Degradation ProductFormation Condition
EpinephrineHydrolysis nova.eduumn.edu
Pivalic AcidHydrolysis slideshare.net

Capillary Electrophoresis for Enantiomeric Resolution

Capillary Electrophoresis (CE) serves as a potent alternative to HPLC for the enantiomeric separation of chiral drugs like Dipivefrine. dergipark.org.tr CE is recognized for its high efficiency, rapid analysis times, and minimal consumption of reagents. dergipark.org.tr The enantiomeric separation in CE is usually accomplished by introducing a chiral selector into the background electrolyte. researchgate.net For Dipivefrine, cyclodextrins, such as hydroxypropyl-β-cyclodextrin, and antibiotics like streptomycin (B1217042) have proven effective as chiral selectors for resolving its (R)- and (S)-enantiomers. dergipark.org.trmdpi.comchemalink.net A study demonstrated that with hydroxypropyl-β-cyclodextrin as the chiral selector, the enantiomers of dipivefrine hydrochloride were baseline separated within 8 minutes. chemalink.net

Gas Chromatography and Thin-Layer Chromatography in Analytical Assessment

While HPLC and CE are the primary analytical techniques, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have roles in the analytical assessment of Dipivefrine. GC can be employed to estimate volatile degradation products, such as pivalic acid, that result from the hydrolysis of dipivefrin (B1670744) in eye drops. slideshare.net However, due to the non-volatile nature of Dipivefrine itself, derivatization is often required before GC analysis.

TLC offers a straightforward and cost-effective method for the qualitative identification of Dipivefrine and its separation from related compounds. nih.govmerckmillipore.com It is particularly useful for initial screening and for confirming identity as a complementary technique to HPLC. nih.govncl.edu.tw

Coupled Techniques for Comprehensive Analysis (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the in-depth analysis of Dipivefrine. researchgate.net This hyphenated technique merges the separation power of HPLC with the high sensitivity and structural elucidation capabilities of mass spectrometry. researchgate.net LC-MS is especially valuable for identifying unknown impurities and degradation products, even at trace levels. researchgate.netunsika.ac.id The fragmentation patterns from the mass spectra yield detailed structural information, allowing for the definitive identification of these compounds.

Spectroscopic and Spectrometric Characterization Techniques

A suite of spectroscopic and spectrometric methods is employed to build a complete analytical profile of Dipivefrine hydrochloride, (R)-. These techniques provide complementary information, from quantitative measurements to detailed structural elucidation and the study of molecular-level interactions.

UV-Visible Spectroscopy for Quantitative Analysis and Purity Assessment

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of Dipivefrine hydrochloride, (R)-. In a preformulation study, the maximum absorbance wavelength (λmax) for Dipivefrine hydrochloride was identified at 254 nm when dissolved in phosphate buffer saline (PBS) at a pH of 7.4. researchgate.net This specific wavelength is critical for developing quantitative methods to determine the concentration of the drug in various solutions. researchgate.netjddtonline.info The technique's simplicity, rapidity, and high sensitivity make it an invaluable tool for routine analysis in quality control laboratories. jddtonline.info

The principle behind this application is the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. jddtonline.info This allows for the accurate determination of drug content in formulations and can also be used to assess purity by comparing the absorbance of a sample to that of a standard of known purity. While highly effective for many pharmaceutical compounds, the success of UV/Vis absorption for quantitative analysis relies on the presence of a chromophore within the molecule that absorbs light in the UV-Vis region. libretexts.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

For the unambiguous confirmation of the chemical structure of Dipivefrine hydrochloride, (R)-, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. klivon.comgoogle.comliverpool.ac.uk These powerful techniques provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, offers a definitive map of the atomic arrangement within the molecule. klivon.com For instance, a reported ¹H NMR spectrum for a related Dipivefrin compound showed characteristic signals, such as a singlet at 1.35 ppm corresponding to the 18 protons of the pivaloyl groups and a singlet at 2.68 ppm for the 3 protons of the methylamino group. newdrugapprovals.org Such detailed spectral data allows for the precise assignment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule. klivon.comnewdrugapprovals.org

Mass Spectrometry (MS) complements NMR by providing the exact molecular weight and fragmentation pattern of the compound. klivon.comresearchgate.net This information is crucial for confirming the elemental composition and can help in identifying impurities and degradation products. High-resolution mass spectrometry can further enhance the accuracy of mass determination. klivon.com The combination of NMR and MS provides a robust and comprehensive structural confirmation of Dipivefrine hydrochloride, (R)-. klivon.comgoogle.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the molecular interactions of Dipivefrine hydrochloride, (R)-, particularly in preformulation studies to assess drug-excipient compatibility. researchgate.netconicet.gov.ar This technique measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. nih.govresearchgate.net

By comparing the FTIR spectrum of the pure drug with that of a physical mixture of the drug and an excipient, any potential interactions can be identified. researchgate.net The absence of significant changes in the characteristic absorption peaks of the drug indicates that there are no interactions between the drug and the excipient, confirming the purity and identity of the drug within the mixture. researchgate.netconicet.gov.ar FTIR is a simple and effective method for detecting these variations, where the disappearance of a peak, a reduction in its intensity, or the appearance of new peaks would signify an interaction. conicet.gov.ar This is critical for the development of stable pharmaceutical formulations.

Preformulation Studies for Optimized Research Formulations

Preformulation studies are essential for gathering fundamental physicochemical data about a drug substance, which is then used to design optimized research formulations. ijarsct.co.inbspublications.net These studies for Dipivefrine hydrochloride, (R)- focus on its solubility and stability characteristics.

Assessment of Partition Coefficient (Log P) and Solubility Profiles

The partition coefficient (Log P) and solubility are critical parameters that influence the absorption and distribution of a drug. philadelphia.edu.jonih.gov

The partition coefficient (Log P) provides a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. ijarsct.co.in For Dipivefrine hydrochloride, the Log P value was experimentally determined to be 3.14 ± 0.02, indicating its highly lipophilic nature. researchgate.net This is a significant characteristic, as higher lipophilicity can enhance corneal penetration. researchgate.netwikipedia.org The Log P is typically determined by measuring the distribution of the compound between n-octanol and water. philadelphia.edu.jo

The solubility profile of Dipivefrine hydrochloride has been assessed in various solvents. It was found to be freely soluble in distilled water, phosphate buffer saline (pH 7.4), methanol, and ethanol. researchgate.net It is sparingly soluble in acetic anhydride (B1165640) and insoluble in diethyl ether. researchgate.net Quantitative solubility studies showed concentrations of 2.02 mg/ml in distilled water and 2.13 mg/ml in PBS pH 7.4. researchgate.net Understanding the solubility in different media is crucial for developing appropriate formulation strategies. bspublications.net

Thermal Analysis by Differential Scanning Calorimetry (DSC) for Stability

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a material as it is heated or cooled. nih.govmt.comctherm.com It is a highly sensitive method for determining the stability and purity of a compound. nih.gov

In a preformulation study of Dipivefrin HCl, a DSC thermogram showed a sharp exothermic peak at 131.202 °C, which corresponds to the melting point of the crystalline drug. researchgate.net Another study reported a melting point of 147.6 ± 3 °C. researchgate.net DSC can also be used to detect polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. ijarsct.co.in The thermal behavior observed through DSC provides valuable information about the physical stability of Dipivefrine hydrochloride, which is essential for ensuring the quality and shelf-life of any potential formulation. ijarsct.co.inresearchgate.net

Permeation and Ocular Bioavailability Studies in Preclinical Models

In Vitro Models for Corneal Permeation Assessment

In vitro models provide a controlled environment to study the fundamental principles of drug transport across the cornea, offering an alternative to animal testing for preliminary screening and mechanistic studies. researchgate.net

Diffusion cell systems are a primary tool for in vitro permeation studies. These systems typically consist of a donor and a receptor chamber separated by a membrane, in this case, a model of the cornea. The most common types are vertical Franz diffusion cells and side-by-side chambers. nih.govresearchgate.netnih.gov

In a typical setup, the formulation containing (R)-Dipivefrine hydrochloride is placed in the donor chamber, which is in contact with the epithelial side of the corneal model. The receptor chamber is filled with a solution, often a simulated tear fluid or phosphate (B84403) buffer, that mimics the aqueous humor. nih.govresearchgate.netijfans.org The entire apparatus is maintained at a constant temperature (around 32-35°C) to simulate physiological conditions, and the receptor fluid is continuously stirred to ensure sink conditions. researchgate.netnih.gov Samples are withdrawn from the receptor chamber at predetermined intervals and analyzed to determine the rate and extent of drug permeation. researchgate.net This methodology allows for the calculation of key permeation parameters such as the flux (J) and the apparent permeability coefficient (Papp), providing a quantitative measure of the drug's ability to cross the corneal barrier. researchgate.net

To create more biologically relevant in vitro models and reduce the reliance on animal tissues, researchers have developed corneal models based on cell cultures. researchgate.netresearchgate.net These models involve growing human or animal corneal epithelial cells on permeable filter supports until they form a multi-layered, differentiated tissue that mimics the barrier function of the in vivo cornea. researchgate.netnih.gov

Immortalized human corneal epithelial (HCE) cell lines are widely used for their reproducibility and ability to form tight epithelial barriers. researchgate.net These cell layers can be used in diffusion cell systems similar to those for excised tissues. The barrier properties of these models are often assessed by measuring the transepithelial electrical resistance (TEER). researchgate.net While specific studies detailing the use of these models for (R)-Dipivefrine hydrochloride are not prevalent in the reviewed literature, they are standard tools for evaluating the permeability of a wide range of ophthalmic drugs. researchgate.net These models are particularly useful for high-throughput screening of different formulations and for studying the mechanisms of drug transport, including the role of cellular transporters. ualberta.ca

Ex Vivo Tissue Models for Ocular Barrier Penetration

Ex vivo models, which use freshly excised animal ocular tissues, serve as a crucial intermediate step between in vitro models and in vivo studies. They maintain the complex, multi-layered structure of the native cornea, providing a more accurate representation of the biological barrier. researchgate.net

The most common ex vivo model for ocular permeation studies involves mounting freshly excised corneas from animals, such as rabbits, in a diffusion cell apparatus (e.g., Franz or Valia Chien cells). researchgate.netnih.govnih.gov The cornea is positioned with its epithelial surface facing the donor chamber containing the drug formulation and the endothelial surface facing the receptor chamber filled with simulated tear fluid. researchgate.netijfans.orgnih.gov

Studies on (R)-Dipivefrine hydrochloride have utilized this model to compare the permeation from different formulations. For instance, one study compared the transcorneal permeation of dipivefrine from a standard aqueous suspension (DV-AqS) to a novel thermoresponsive sol-gel formulation. nih.gov The cumulative amount of dipivefrine permeated across the excised rabbit cornea was measured over several hours, demonstrating the gel's ability to provide sustained release. nih.gov Such experiments allow for the direct assessment of how formulation changes impact drug delivery across a complete, albeit non-living, corneal tissue.

Ex Vivo Corneal Permeation of Dipivefrine (DV) from an Aqueous Suspension (DV-AqS) vs. a Thermoresponsive Sol-Gel (F8) nih.gov
Time (hours)Cumulative Amount Permeated from DV-AqS (µg/cm²)Cumulative Amount Permeated from F8 Gel (µg/cm²)
1115.531.57
4~119.39136.33

(R)-Dipivefrine hydrochloride was specifically developed as a prodrug to overcome the poor corneal penetration of its parent compound, epinephrine (B1671497). nih.govbioline.org.br The addition of two pivalic acid ester groups significantly increases the lipophilicity of the molecule. nih.gov This chemical modification is critical because the corneal epithelium, the primary barrier to drug absorption, is lipophilic in nature and favors the passage of fat-soluble molecules. tandfonline.com

Comparative studies have shown that this increased lipophilicity leads to a dramatic enhancement in corneal permeability. Dipivefrine exhibits a 17-fold higher permeability across the cornea compared to epinephrine. scispace.comnih.gov This enhanced penetration allows for a significantly higher concentration of the active drug to reach the aqueous humor, resulting in an improved therapeutic index. nih.gov While the conjunctiva offers a larger and more permeable surface area, especially for hydrophilic molecules, the transcorneal route is the most significant for lipophilic drugs like dipivefrine to reach intraocular tissues. tandfonline.com

Comparative Corneal Permeability and Lipophilicity of Dipivefrine vs. Epinephrine
CompoundRelative Lipophilicity (vs. Epinephrine)Relative Corneal Permeability (vs. Epinephrine)
Epinephrine1x1x
Dipivefrine600x nih.gov17x scispace.comnih.govbioline.org.br

Novel Drug Delivery Systems for Enhanced Ocular Penetration

To further improve the ocular bioavailability of (R)-Dipivefrine hydrochloride, researchers have focused on developing novel drug delivery systems. These advanced formulations aim to prolong the drug's residence time on the ocular surface, control its release, and enhance its penetration through the cornea. nih.govnih.gov

One promising approach is the use of in situ gelling systems. A thermoresponsive sol-gel system composed of Poloxamers (P407 and P188) and Carbopol-934 has been developed for dipivefrine delivery. researchgate.netnih.gov This formulation is a liquid at room temperature, allowing for easy instillation as an eye drop, but transforms into a gel at ocular temperature. nih.gov This transition increases viscosity, which prolongs the contact time with the cornea. Ex vivo studies confirmed that this gel system provided a more sustained release and higher cumulative permeation of dipivefrine over four hours compared to a simple aqueous suspension. nih.gov In vivo pharmacokinetic studies in rabbits further demonstrated a significant improvement in the ophthalmic bioavailability of the active metabolite, epinephrine, in the aqueous humor. researchgate.netnih.gov

Another advanced delivery strategy involves the use of nanocarriers, such as niosomes. Niosomes are vesicles formed from non-ionic surfactants that can encapsulate drugs like (R)-Dipivefrine hydrochloride. ijfans.orgresearchgate.net These niosomes can be incorporated into a bioadhesive gel (e.g., using Carbopol 934). ijfans.org Studies have shown that these niosomal gels can prolong drug release and enhance bioavailability. One formulation demonstrated a relative bioavailability 2.64 times greater than a conventional marketed gel, suggesting that such systems are promising carriers for improving glaucoma treatment. ijfans.org

Thermoresponsive Sol-Gel Formulations for Sustained Release

Thermoresponsive sol-gel systems represent a promising strategy for prolonging the contact time of drugs on the ocular surface. mdpi.com These formulations exist as a liquid at room temperature, facilitating easy administration as eye drops, and transform into a gel at the higher temperature of the eye. nih.govnih.gov This in-situ gelling property enhances precorneal residence time, thereby increasing the duration for drug absorption. mdpi.com

A study focused on developing a thermoresponsive sol-gel of Dipivefrine hydrochloride using Poloxamer 407 (P407), Poloxamer 188 (P188), and Carbopol-934 (CP). nih.govnih.gov The optimal formulation, designated F8, was composed of 20% P407, 5% P188, and 0.15% CP (w/v) and exhibited a gelation temperature of 35°C. nih.govresearchgate.net In vivo studies in rabbits demonstrated that this formulation significantly improved the ophthalmic bioavailability of epinephrine, the active metabolite of Dipivefrine. nih.govnih.gov The precorneal retention study showed a significantly higher area under the concentration-time curve for the F8 formulation compared to an aqueous suspension of Dipivefrine hydrochloride. nih.govnih.govresearchgate.net

Formulation ComponentConcentration (w/v)Key FindingReference
Poloxamer 407 (P407)20%Contributes to the thermo-gelling property. nih.gov
Poloxamer 188 (P188)5%Modifies the gelation temperature and viscosity. nih.gov
Carbopol-934 (CP)0.15%Acts as a viscosity enhancer. nih.govnih.gov
Optimal Formulation (F8) N/A Showed a gelation temperature of 35°C and significantly improved bioavailability. nih.govresearchgate.net

Niosomal and Liposomal Encapsulation Strategies for Improved Bioavailability

Niosomes and liposomes are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enhancing their penetration across biological membranes. ijfans.orgnih.govtandfonline.com These carriers are biocompatible and can improve the ocular bioavailability of encapsulated drugs. ijfans.orgtandfonline.com

Research into niosomal gels containing Dipivefrine hydrochloride has shown promising results for glaucoma treatment. ijfans.org Niosomes were prepared using non-ionic surfactants like Span 20, Span 60, and Span 80, along with cholesterol. ijfans.org These niosomes were then incorporated into a gel base, such as Carbopol 934 or locust bean gum, to increase precorneal residence time. ijfans.org One study reported that a niosomal gel formulation (G2) demonstrated a relative bioavailability 2.64 times greater than a marketed gel. ijfans.org The niosomal formulation also exhibited slower drug release, which is beneficial for sustained therapeutic action. ijfans.org

Vesicle TypeKey ComponentsKey FindingReference
NiosomesSpan 20, Span 60, Span 80, CholesterolCan be formulated into a gel to prolong precorneal residence time and improve bioavailability. ijfans.org
Niosomal Gel (G2)Niosomes in Carbopol 934 (1% w/w)Showed 2.64 times higher relative bioavailability compared to a marketed product. ijfans.org

Liposomes, which are composed of phospholipids, have also been investigated for ocular drug delivery. They can enhance the corneal penetration of drugs. tandfonline.com While specific studies on (R)-Dipivefrine hydrochloride in liposomes are less detailed in the provided context, the general principle of using liposomes to increase ocular bioavailability is well-established. tandfonline.com

Development of Nanomicellar Systems for Targeted Ocular Delivery

Nanomicelles are self-assembling colloidal dispersions with a core-shell structure that can solubilize poorly water-soluble drugs and enhance their delivery to and through ocular tissues. sci-hub.seresearchgate.net These systems can overcome ocular barriers and improve the bioavailability of lipophilic drugs. sci-hub.se

While the direct application of nanomicellar systems specifically for (R)-Dipivefrine hydrochloride is not extensively detailed in the search results, the prodrug nature of Dipivefrine itself represents a strategy to enhance lipophilicity and corneal permeation. drugbank.comsci-hub.se Dipivefrin (B1670744), being an ester prodrug of epinephrine, demonstrates significantly higher corneal permeation—reportedly 17-fold higher—leading to a 10-fold increase in epinephrine bioavailability in corneal tissues compared to the unmodified drug. sci-hub.se This inherent property of Dipivefrine aligns with the goals of nanomicellar delivery, which is to improve the transport of lipophilic compounds across the corneal barrier. The development of nanomicellar formulations for (R)-Dipivefrine hydrochloride could potentially offer further enhancements in ocular delivery by combining the benefits of the prodrug with the advanced delivery characteristics of nanocarriers. nih.govresearchgate.net

Delivery StrategyMechanismKey AdvantageReference
Prodrug (Dipivefrine)Increased lipophilicity through diesterification of epinephrine.17-fold higher corneal permeation than epinephrine. sci-hub.se
Nanomicelles (General)Encapsulation of hydrophobic drugs in the core.Can enhance solubility and permeation of lipophilic drugs. sci-hub.seresearchgate.net

Chemical Stability and Degradation Pathways of Dipivefrine

Characterization of Dipivefrine Degradation Products

The primary degradation pathway for dipivefrine is hydrolysis, which can be influenced by pH and the presence of enzymes. nih.govgoogle.comgoogle.com This process leads to the formation of several key degradants.

The partial ester hydrolysis of dipivefrine results in the formation of a pair of monopivaloylepinephrine isomers. google.comgoogle.com These isomers, specifically 3- and 4-monopivaloylepinephrine, have been identified as the main degradation products in both dipivefrine hydrochloride drug substance and its ophthalmic formulations. medkoo.compdfdrive.to Liquid chromatography-mass spectrometry (LCMS) is a key analytical technique used to confirm the identity of these isomers. google.comgoogle.com

Further hydrolysis of the monopivaloylepinephrine isomers leads to the formation of epinephrine (B1671497). nih.govarvojournals.org In some instances, particularly under basic conditions, epinephrine can undergo further degradation through ring formation to produce adrenochrome. ijrpp.com

The following table summarizes the primary degradation products of dipivefrine:

Degradation ProductFormation Pathway
3-MonopivaloylepinephrinePartial ester hydrolysis of dipivefrine
4-MonopivaloylepinephrinePartial ester hydrolysis of dipivefrine
EpinephrineComplete hydrolysis of dipivefrine or hydrolysis of monopivaloylepinephrine isomers
AdrenochromeRing formation of epinephrine under basic conditions

Factors Influencing Chemical Stability in Aqueous and Non-Aqueous Systems

The stability of dipivefrine is significantly influenced by several factors, including pH, moisture content, and the presence of oxygen. google.comijrpp.comresearchgate.net

The hydrolysis of dipivefrine is a critical factor in its degradation. The rate of hydrolysis is highly dependent on the pH of the solution. Dipivefrine is relatively stable in acidic solutions but is prone to rapid degradation at alkaline pH. researchgate.net This is because the ester linkages are susceptible to hydroxide-ion-catalyzed hydrolysis.

Studies have shown that in a solid state, such as in orally disintegrating tablets (ODTs), the stability of dipivefrin (B1670744) is significantly enhanced due to the absence of moisture. google.comgoogle.com However, due to the porous nature of some formulations, they can readily absorb moisture, leading to accelerated hydrolytic degradation. google.com For example, stability studies of dipivefrin HCl ODTs at 60°C showed increased hydrolytic degradation over several weeks. google.comgoogle.com

The nonenzymatic conversion of dipivefrin to epinephrine in a pH 7.4 solution is relatively slow, with less than 1% conversion occurring after three hours. nih.gov However, in the presence of ocular enzymes, such as those found in the cornea, the hydrolysis is significantly faster. nih.govarvojournals.orgmdpi.com This enzymatic hydrolysis is the primary mechanism for the in vivo conversion of dipivefrine to its active form, epinephrine. nih.gov

Oxidation is another significant degradation pathway for pharmaceuticals, including catecholamines like epinephrine. ijrpp.comumn.edu While the primary degradation of dipivefrine is through hydrolysis, the resulting epinephrine is susceptible to oxidation. ijrpp.com Oxidative degradation of epinephrine can be catalyzed by factors such as light, heat, and the presence of metal ions. researchgate.net

To enhance the stability of formulations containing dipivefrine and its active metabolite, antioxidants can be included. google.com Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can also be used to sequester metal ions that may catalyze oxidative reactions. google.comresearchgate.net The stability of dipivefrine formulations can be further improved by manufacturing and storing them under conditions that exclude moisture and oxygen. google.com

Structure Activity Relationship Sar Studies of Dipivefrine

Impact of Diesterification on Lipophilicity and Ocular Penetration Efficiency

The conversion of epinephrine (B1671497) to dipivefrine involves the diesterification of epinephrine's catechol hydroxyl groups with pivalic acid. nih.govmdpi.com This chemical modification significantly increases the lipophilicity (fat-solubility) of the molecule. nih.govwikipedia.org Epinephrine itself is a highly hydrophilic (water-soluble) compound, which hinders its ability to penetrate the lipoidal corneal epithelium. mdpi.comwikipedia.org

The addition of two pivaloyl ester groups makes dipivefrine approximately 100 to 600 times more lipophilic than epinephrine. mdpi.com This enhanced lipophilicity allows for significantly greater penetration through the cornea. nih.govwikipedia.org Studies have shown that dipivefrine's corneal permeability is about 17 times greater than that of epinephrine. wikipedia.orgnih.gov This improved penetration allows for a therapeutic effect with a much lower concentration of the drug, reducing the risk of systemic side effects. nih.govrxlist.com For instance, a 0.1% solution of dipivefrine has been found to be as effective as a 2% solution of epinephrine in lowering intraocular pressure. wikipedia.org

The following table summarizes the difference in lipophilicity between epinephrine and dipivefrine:

CompoundLog PRelative LipophilicityCorneal Penetration
Epinephrine-1.37 wikipedia.org1x1x
Dipivefrine1.7 (experimental) wikipedia.org~600x greater than epinephrine mdpi.comwikipedia.org~17x greater than epinephrine wikipedia.orgnih.gov

Molecular Determinants of Prodrug Activation and Enzymatic Recognition

Once dipivefrine penetrates the cornea, it must be hydrolyzed back into its active form, epinephrine, to exert its therapeutic effect. drugbank.comnih.gov This bioactivation is primarily carried out by esterase enzymes present in ocular tissues, particularly the cornea. nih.govnih.govarvojournals.org The cornea is the major site of this hydrolysis. arvojournals.org

The conversion process is enzymatic, as demonstrated by studies showing that heat-inactivated corneal homogenates are significantly less effective at converting dipivefrine to epinephrine. nih.gov The specific enzymes involved are not fully elucidated, but the process is not significantly affected by cholinesterase inhibitors, suggesting that cholinesterases are not the primary enzymes responsible for the hydrolysis. nih.gov The liberated epinephrine is then metabolized similarly to topically applied epinephrine, with metanephrine (B195012) being a major metabolite. arvojournals.org

The key molecular features for this process are the ester linkages, which are susceptible to hydrolysis by the ocular esterases. patsnap.com The efficiency of this enzymatic conversion ensures that the active drug is released at the target site, maximizing its therapeutic effect on intraocular pressure. patsnap.compatsnap.com

Stereospecificity in Molecular Interactions and Pharmacological Efficacy

Epinephrine possesses a chiral center, and its biological activity resides in the (R)-enantiomer. damaspharmacy.sy Consequently, Dipivefrine hydrochloride is also chiral, and its therapeutic efficacy is dependent on the stereochemistry of the molecule. nih.gov The (R)-configuration is crucial for the proper interaction of the resulting epinephrine with its target adrenergic receptors (alpha and beta receptors) in the eye. drugbank.compatsnap.com

The activation of these receptors leads to a decrease in aqueous humor production and an increase in its outflow, which collectively reduce intraocular pressure. drugbank.compatsnap.com While dipivefrine itself has little to no pharmacological activity, the stereospecificity of the parent compound, epinephrine, dictates the ultimate pharmacological response. drugbank.com The (R)-enantiomer of epinephrine is the biologically active form that is biosynthesized in the body. damaspharmacy.sy Therefore, the stereochemical integrity of the chiral center during the synthesis and hydrolysis of the (R)-Dipivefrine prodrug is essential for its pharmacological efficacy in the treatment of conditions like open-angle glaucoma. patsnap.com

Computational Chemistry and Molecular Modeling Approaches

In Silico Design and Optimization of Dipivefrine Analogs

The design of prodrugs like dipivefrine is a key strategy to enhance the therapeutic efficacy of parent drugs by improving their physicochemical properties. Dipivefrine itself is a prodrug of epinephrine (B1671497), created by the diesterification of epinephrine with pivalic acid. This modification significantly increases its lipophilicity, allowing for more efficient penetration through biological membranes like the cornea.

Computational methods play a crucial role in the design and optimization of new dipivefrine analogs. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, researchers can correlate the structural features of molecules with their biological activity. These models help in identifying the key molecular descriptors that influence a compound's effectiveness.

The general approach in QSAR involves developing mathematical equations that relate biological activity to various physicochemical parameters. For instance, the lipophilicity, electronic effects, and steric properties of a molecule are critical factors that determine its activity. In silico tools can predict these properties, enabling the virtual screening and optimization of numerous potential analogs before undertaking costly and time-consuming synthesis and experimental testing. This data-driven approach accelerates the discovery of new drug candidates with improved profiles.

Molecular Docking Simulations for Enzyme-Substrate and Receptor-Ligand Interactions

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme (receptor). This method has been instrumental in understanding the interactions of (R)-Dipivefrine hydrochloride at a molecular level.

As a prodrug, dipivefrine is inactive until it is hydrolyzed by esterase enzymes in the eye to release its active form, epinephrine. Molecular docking simulations can model this enzymatic conversion, providing insights into the binding of dipivefrine to the active site of esterases.

Once converted to epinephrine, the active molecule exerts its therapeutic effect by interacting with adrenergic receptors. Epinephrine is a non-selective adrenergic agonist, meaning it binds to both alpha and beta-adrenergic receptors. Molecular docking studies can elucidate the specific interactions between epinephrine and these receptor subtypes. For example, simulations can reveal the key amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. Understanding these interactions is fundamental to explaining the drug's mechanism of action and can guide the design of analogs with enhanced receptor selectivity and affinity.

Table 1: Adrenergic Receptor Targets of Epinephrine (Active form of Dipivefrine)
Receptor SubtypeAction
Alpha-1 Adrenergic ReceptorAgonist
Alpha-2 Adrenergic ReceptorAgonist
Beta-2 Adrenergic ReceptorAgonist
Source: DrugBank Online

Predictive Modeling of Pharmacokinetic Parameters

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is collectively known as its pharmacokinetics. Predictive modeling of these pharmacokinetic parameters is a critical component of modern drug discovery and development.

For (R)-Dipivefrine hydrochloride, its enhanced lipophilicity compared to epinephrine is a key pharmacokinetic advantage, leading to improved corneal penetration. In silico models can be used to predict the lipophilicity (expressed as logP) of dipivefrine and its analogs, helping to optimize this property for better absorption. The experimental logP of dipivefrine is 1.7, a significant increase from epinephrine's logP of -1.37.

Table 2: Predicted Physicochemical Properties of Dipivefrine
PropertyValueSource
Molecular FormulaC19H29NO5PubChem
Molar Mass351.4 g/mol PubChem
Predicted LogP1.49 to 3.71Wikipedia
Experimental LogP1.7Wikipedia
This table presents computationally predicted and experimentally determined physicochemical properties of Dipivefrine.

Future Research Directions and Expanded Applications

Innovations in Prodrug Design for Challenging Drug Delivery Scenarios

The design of prodrugs is a fundamental strategy to overcome biopharmaceutical challenges, such as poor solubility, limited permeability, and site-specific delivery. nih.govnih.govmdpi.com Dipivefrin (B1670744) itself is a classic example of a successful prodrug, created by the diesterification of epinephrine (B1671497) with pivalic acid. drugbank.com This modification significantly enhances the lipophilicity of epinephrine, facilitating its penetration through the cornea. wikipedia.orgsci-hub.semdpi.com Once inside the eye, esterase enzymes hydrolyze dipivefrin to release the active parent drug, epinephrine. drugbank.commdpi.comnih.gov This mechanism improves the drug's bioavailability by approximately 17-fold compared to topically applied epinephrine and reduces systemic side effects. sci-hub.senih.govijfans.org

Future research is moving beyond this traditional approach to create more sophisticated prodrugs. Innovations focus on targeting specific transporters and enzymes to achieve even greater site-specificity and therapeutic efficacy. mdpi.comresearchgate.net The modern prodrug strategy involves a deeper understanding of molecular and cellular biology to design molecules that can navigate biological barriers more effectively. nih.govmdpi.com

Key areas for future innovation include:

Transporter-Targeted Prodrugs: Designing dipivefrin analogues that are recognized and actively transported by specific nutrient transporters (e.g., amino acid or peptide transporters) present in ocular or other tissues could enhance drug uptake and concentration at the target site. nih.gov

Mutual Prodrugs: This concept involves linking two different drugs to form a single molecule. A mutual prodrug of (R)-dipivefrine could be designed to deliver epinephrine and another therapeutic agent simultaneously, potentially offering synergistic effects for complex conditions.

Enzyme-Activated Prodrugs: Research into prodrugs that are activated by specific enzymes overexpressed in diseased tissues could lead to highly targeted therapies with minimal off-target effects.

Challenges in advanced prodrug design include optimizing the rate of bio-reversion to ensure the active drug is released at the right time and place, as well as maintaining the chemical stability of the prodrug in its formulation. nih.gov

Exploration of Dipivefrine for Systemic Epinephrine Delivery via Non-Ocular Routes (e.g., Oral)

A promising new frontier for dipivefrin is its use for systemic epinephrine delivery through non-invasive routes, offering an alternative to injections for conditions like anaphylaxis. firstwordpharma.comgoogle.com Research has shown that orally administered dipivefrin is effectively absorbed and rapidly hydrolyzed in the bloodstream to release epinephrine. google.comgoogle.com

A notable development in this area is the work by Aquestive Therapeutics, which is advancing an oral sublingual film, AQST-108, containing dipivefrin. firstwordpharma.comaquestive.com This product is designed for the emergency treatment of severe allergic reactions, including anaphylaxis. firstwordpharma.com The sublingual route allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism. The company is also developing a next-generation prodrug, AQST-109, which may offer even faster conversion to epinephrine and improved absorption profiles. firstwordpharma.com

In addition to sublingual films, orally disintegrating tablets (ODTs) containing dipivefrin are also under investigation. google.com These formulations could be used for various conditions that respond to systemic epinephrine, such as severe asthma attacks or cardiac events. google.comgoogle.com

Product CandidateFormulationRoute of AdministrationPotential IndicationDevelopment StageKey Findings
AQST-108 Polymeric Matrix FilmSublingualAllergic Reactions (Anaphylaxis)Phase 1 Clinical TrialsTmax observed between 15-35 minutes. firstwordpharma.comaquestive.com
Dipivefrin ODT Orally Disintegrating TabletOralConditions responsive to epinephrinePreclinical/FormulationDesigned to provide rapid systemic delivery of epinephrine. google.com
AQST-109 Sublingual FilmSublingualAllergic Reactions (Anaphylaxis)PreclinicalNext-generation prodrug with potential for more rapid conversion to epinephrine. firstwordpharma.com

These non-ocular applications leverage the enhanced lipophilicity and absorption characteristics of dipivefrin to create patient-friendly alternatives to injectable epinephrine.

Advanced Formulation Strategies for Sustained and Targeted Ocular Release

While dipivefrin improves upon epinephrine's ocular delivery, conventional eye drops still suffer from rapid precorneal clearance, leading to low bioavailability and the need for frequent administration. mdpi.comnih.gov Advanced formulation strategies are being developed to overcome these limitations by providing sustained and targeted release of (R)-dipivefrine hydrochloride.

Niosomal Gels: Niosomes are vesicular systems composed of non-ionic surfactants that can encapsulate drugs. neuroquantology.com When incorporated into a gel, these formulations can significantly prolong the contact time of the drug with the ocular surface. ijfans.orgneuroquantology.com Studies on dipivefrin-loaded niosomal gels have demonstrated:

Sustained drug release over several hours. neuroquantology.com

Increased bioavailability compared to conventional eye drops. ijfans.orgneuroquantology.com

High drug entrapment efficiency. neuroquantology.com

Thermoresponsive Gels: Another innovative approach involves the use of thermoresponsive polymers, such as Poloxamers and Carbopol. nih.govresearchgate.net These formulations exist as a liquid at room temperature, making them easy to instill, but transform into a viscous gel at the slightly higher temperature of the eye surface. nih.gov Research on a thermoresponsive sol-gel containing dipivefrin hydrochloride has shown:

Sustained drug release for over 8 to 12 hours. nih.govmdpi.com

Significantly improved precorneal retention and ocular bioavailability of epinephrine. nih.gov

Favorable rheological properties for ocular use. nih.govresearchgate.net

Other Advanced Systems:

Cation Exchange Resins: These can be incorporated into ophthalmic suspensions to provide a means of sustained drug release. google.com

Microparticles and Nanoparticles: These colloidal carriers can be designed to adhere to the corneal surface and release the drug over an extended period. nih.gov

In Situ Gels: These systems can be triggered to gel by changes in pH or ions upon instillation into the eye, thereby increasing viscosity and residence time. mdpi.com

Formulation StrategyKey ComponentsMechanism of ActionResearch Findings on Dipivefrin
Niosomal Gels Non-ionic surfactants (e.g., Span 60), Cholesterol, Gelling agents (e.g., Carbopol)Encapsulation of the drug in vesicles within a bioadhesive gel to prolong residence time.Showed sustained release (over 8 hours) and 2.64 times higher relative bioavailability than marketed gel. neuroquantology.com
Thermoresponsive Gels Poloxamers (e.g., P407, P188), CarbopolLiquid at room temperature, gels at ocular temperature, increasing viscosity and contact time.Optimal formulation demonstrated sustained release and a significant improvement in ophthalmic bioavailability of epinephrine. nih.govresearchgate.net
Cation Exchange Resins Amberlite IRP 69Drug is bound to the resin and released in exchange for ions present in tear fluid.Formulations developed for sustained release of basic ophthalmic drugs like dipivefrin. google.com

These advanced formulations hold the potential to reduce dosing frequency, improve patient adherence, and enhance the therapeutic efficacy of (R)-dipivefrine in treating glaucoma.

Further Elucidation of Stereochemical Control in Pharmaceutical Development

The importance of stereochemistry in pharmacology is well-established, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.comnih.gov Adrenergic drugs, in particular, are known to be stereoselective in their interaction with receptors. pioneerpublisher.com Epinephrine has a chiral center, and the naturally occurring (R)-(-)-epinephrine is significantly more potent than its (S)-(+)-enantiomer. amu.edu.az

Since dipivefrin is a prodrug of epinephrine, the stereochemistry of the molecule is of paramount importance. The development of the single (R)-enantiomer of dipivefrine is aligned with the modern pharmaceutical trend of developing single-isomer drugs to maximize therapeutic benefit and minimize potential adverse effects associated with the less active or inactive isomer. mdpi.comnih.gov

Future research in this area will likely focus on:

Stereoselective Pharmacokinetics and Pharmacodynamics: A more detailed investigation into how the (R)- and (S)-enantiomers of dipivefrin are absorbed, distributed, metabolized, and eliminated differently. nih.gov Understanding these differences is crucial for optimizing therapy.

Receptor Interaction Studies: Elucidating the precise molecular interactions between (R)-dipivefrine (and its active metabolite, (R)-epinephrine) and the various adrenergic receptor subtypes. This can inform the design of future drugs with even greater receptor selectivity.

Advanced Analytical Methods: The development of robust and sensitive analytical techniques is essential for ensuring the enantiomeric purity of (R)-dipivefrine hydrochloride in bulk drug substances and final pharmaceutical products. researchgate.net This is a key requirement from regulatory bodies like the FDA. mdpi.comcanada.ca

The focus on a single, active enantiomer like (R)-dipivefrine hydrochloride represents a more refined and targeted approach to drug development, moving away from racemic mixtures to provide safer and more effective medicines. nih.gov

Q & A

Q. What analytical methods are recommended by pharmacopeial standards to assess the purity of Dipivefrine hydrochloride?

The United States Pharmacopeia (USP) outlines methods including:

  • Residue analysis : Evaporate ~50 g of sample on a hot plate until colorless, dry at 105°C for 30 minutes, and measure residual weight (limit: ≤0.002%) .
  • Chromatographic analysis : Use gas chromatography (GC) with system suitability solutions to quantify impurities. Peaks for related compounds (e.g., dipivalylepinephrine) must meet resolution thresholds .
  • HPLC parameters : Mobile phase (methanol:buffer mixtures), UV detection at 280 nm, and column specifications (C18, 4.6 mm × 25 cm) for quantification .

Q. How is the enantiomeric purity of Dipivefrine hydrochloride determined?

Chiral separation techniques, such as cellulose-based chiral stationary phases (e.g., tris(3-chlorophenylcarbamate)), are employed under normal-phase (NP) conditions. Molecular docking simulations can predict enantioselectivity by analyzing interactions between the (R)-enantiomer and the chiral selector .

Q. What safety protocols are critical for handling Dipivefrine hydrochloride in laboratories?

Key precautions include:

  • Avoiding inhalation, skin contact, or ingestion (GHS hazard classes: H302, H312, H332) .
  • Using personal protective equipment (PPE) such as gloves, goggles, and lab coats .
  • Storing in sealed containers away from light and moisture .

Q. Which spectroscopic techniques are used for structural characterization of Dipivefrine hydrochloride?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard for confirming molecular structure and purity. Infrared (IR) spectroscopy identifies functional groups like ester bonds and hydroxyl groups .

Q. What parameters validate an HPLC method for Dipivefrine hydrochloride analysis?

Validation requires:

  • Linearity (R² ≥ 0.995) across the concentration range.
  • Precision (RSD ≤ 2% for retention time and peak area).
  • Accuracy (recovery rates 98–102%) via spiked samples .

Advanced Research Questions

Q. How do molecular docking simulations elucidate chiral recognition mechanisms of Dipivefrine hydrochloride?

Computational models (e.g., AutoDock Vina) simulate interactions between the (R)-enantiomer and chiral selectors like cellulose derivatives. Binding energy differences (ΔG) and hydrogen-bonding patterns predict separation efficiency. For example, docking studies with cellulose tris(3-chlorophenylcarbamate) show enantioselectivity under NP conditions .

Q. What strategies resolve stability discrepancies in Dipivefrine hydrochloride under varying storage conditions?

Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV or LC-MS monitor degradation products like epinephrine. Discrepancies arise from hydrolysis rates in acidic vs. neutral buffers, requiring pH-controlled storage .

Q. How do in vitro models evaluate prodrug conversion efficiency in ocular tissues?

Ex vivo corneal/perfusion models measure hydrolysis rates of Dipivefrine to epinephrine using enzyme-rich tissues. Metrics include:

  • Conversion half-life (t½) in corneal homogenates.
  • Bioavailability via LC-MS quantification of epinephrine in aqueous humor .

Q. What computational methods predict pharmacokinetic differences between (R)-enantiomer and racemic Dipivefrine?

Physiologically based pharmacokinetic (PBPK) modeling incorporates parameters like:

  • LogP (lipophilicity) for corneal penetration.
  • Enzyme kinetics (Km, Vmax) for esterase-mediated hydrolysis.
  • Molecular dynamics (MD) simulations assess binding to adrenergic receptors .

Q. How are discrepancies in enzymatic hydrolysis data addressed across experimental models?

Contradictions arise from tissue-specific esterase activity (e.g., corneal vs. liver enzymes). Solutions include:

  • Standardized enzyme sources (e.g., porcine liver esterase).
  • Cross-model validation using LC-MS/MS to quantify hydrolysis products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.